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molecular formula C10H7ClN4S B8786316 4-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-2-amine

4-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-2-amine

Cat. No. B8786316
M. Wt: 250.71 g/mol
InChI Key: HPFCNWPAYJAOTB-UHFFFAOYSA-N
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Patent
US07514448B2

Procedure details

The title compound was synthesized in 2 steps in a manner similar to that described above using 5-chloro-7-azaindole (0.32 g, 1.17 mmol), AlCl3 (0.47 g, 3.51 mmol), bromoacetylbromide (0.1 mL, 1.46 mmol) and thiourea (0.158 g, 2.08 mmol) (0.21 g, 67.5%, 2 steps) as pale brown solid. Mass Spec.; MS 251 (M+1); 1H NMR(DMSO-d6, 500 MHz) δ 11.97(s, 1H), 8.50(d, 1H), 8.22(d,1H), 7.84(d,1H),7.02(brs,2H), 6.83(s,1H).
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
0.47 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Quantity
0.158 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[N:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[Al+3].[Cl-].[Cl-].[Cl-].Br[CH2:16][C:17](Br)=O.[NH2:20][C:21]([NH2:23])=[S:22]>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([C:16]3[N:20]=[C:21]([NH2:23])[S:22][CH:17]=3)=[CH:6][NH:7][C:8]2=[N:9][CH:10]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
ClC=1C=C2C=CNC2=NC1
Step Two
Name
Quantity
0.47 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
BrCC(=O)Br
Step Four
Name
Quantity
0.158 g
Type
reactant
Smiles
NC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=NC1)NC=C2C=2N=C(SC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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